4-Methyl-2,9-diphenylindeno[2,1-B]pyran
Description
Structure
3D Structure
Properties
CAS No. |
62095-93-6 |
|---|---|
Molecular Formula |
C25H18O |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
4-methyl-2,9-diphenylindeno[2,1-b]pyran |
InChI |
InChI=1S/C25H18O/c1-17-16-22(18-10-4-2-5-11-18)26-25-23(17)20-14-8-9-15-21(20)24(25)19-12-6-3-7-13-19/h2-16H,1H3 |
InChI Key |
NSUXHKWFQQOIFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C3=CC=CC=C3C(=C2OC(=C1)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Advanced Synthetic Strategies for Indeno 2,1 B Pyran Derivatives
Multi-Component Reaction Approaches to Indeno[2,1-B]pyran Scaffolds
The synthesis of indeno[2,1-b]pyran derivatives often involves the reaction of an aromatic aldehyde, an active methylene (B1212753) compound (like malononitrile), and a 1,3-dicarbonyl compound or its equivalent, such as indane-1,3-dione. evitachem.comevitachem.comjournalcsij.com These reactions can be performed under various conditions, often employing sustainable catalysts and green protocols to further improve their environmental footprint. nih.govsemanticscholar.org
Condensation reactions are fundamental to the assembly of the indenopyran skeleton. ijrpr.com In this context, a condensation reaction involves the joining of two molecules with the elimination of a small molecule, typically water. wikipedia.orglibretexts.org A key step in the multi-component synthesis of indenopyrans is the Knoevenagel condensation. This reaction typically occurs between an aldehyde and an active methylene compound, activated by a basic catalyst. nih.gov
For instance, the synthesis of a 4H-pyran scaffold can be initiated by the Knoevenagel condensation of an aldehyde with malononitrile. semanticscholar.org This is followed by a Michael addition and subsequent cyclization. nih.gov In the context of indeno[2,1-b]pyrans, the initial condensation creates a reactive intermediate that is primed for the subsequent steps of the cascade reaction. evitachem.com
Table 1: Key Condensation Steps in Indenopyran Synthesis
| Reactant 1 | Reactant 2 | Type of Condensation | Product |
|---|---|---|---|
| Aromatic Aldehyde | Malononitrile | Knoevenagel | Arylidenemalononitrile Intermediate |
The formation of the characteristic fused ring system of indeno[2,1-b]pyran is achieved through a crucial cyclization step. This process typically follows the initial condensation and a Michael addition reaction. nih.gov The reaction cascade involves the formation of new carbon-carbon and carbon-oxygen bonds to construct the pyran ring fused to the indeno core. nih.govacs.org
In a typical MCR for pyran synthesis, the intermediate formed from the Knoevenagel condensation undergoes a Michael addition with a 1,3-dicarbonyl compound. The resulting adduct then undergoes an intramolecular cyclization and dehydration to yield the final pyran ring. nih.gov For indeno[2,1-b]pyrans, the use of indane-1,3-dione as the dicarbonyl component directly leads to the formation of the indeno-fused heterocyclic system. researchgate.net Cascade cyclizations can be induced to form multiple bonds in a sequential manner, leading to complex structures like indeno[2,1-c]pyran-3-ones from o-(2-acyl-1-ethynyl)benzaldehydes. nih.govacs.org
One-pot methodologies, which encompass MCRs, are a cornerstone of modern green chemistry and are extensively used for synthesizing pyran derivatives. nih.govnih.gov These processes combine multiple reaction steps into a single operation without isolating intermediates, thereby saving time, solvents, and resources. rsc.org
The synthesis of various indeno[2,1-b]pyran derivatives is often achieved through a one-pot, three-component reaction. For example, the reaction between an aromatic aldehyde, malononitrile, and indane-1,3-dione in the presence of a suitable catalyst can efficiently produce the target indenopyran scaffold. evitachem.comevitachem.com This approach offers significant advantages, including simplified purification, high atom economy, and often excellent yields under mild conditions. rsc.orgjournalcsij.com The choice of solvent and catalyst is critical and can range from ethanol (B145695) to water, with catalysts including basic salts or organocatalysts. nih.govevitachem.com
Targeted Functionalization of Indeno[2,1-B]pyran Precursors
Once the core indeno[2,1-b]pyran skeleton is synthesized, it can serve as a versatile precursor for further chemical modifications. Targeted functionalization allows for the introduction of various substituents, enabling the fine-tuning of the molecule's chemical and physical properties.
The 4-Methyl-2-phenylindeno[2,1-b]pyran structure contains several reactive sites. evitachem.com For example:
Oxidation: The methyl group can be oxidized to introduce carbonyl functionalities. evitachem.com
Electrophilic Aromatic Substitution: The phenyl groups are susceptible to electrophilic substitution reactions, allowing for the attachment of various functional groups to the aromatic rings. evitachem.com
Reduction: The pyran ring can potentially be reduced to form corresponding alcohol derivatives. evitachem.com
These transformations enable the creation of a library of derivatives from a common precursor, which is crucial for structure-activity relationship studies in medicinal chemistry and for developing new materials.
Asymmetric Synthesis Approaches for Chiral Indenopyran Derivatives
Asymmetric synthesis aims to produce chiral molecules with a high excess of one enantiomer. This is particularly important in medicinal chemistry, where different enantiomers of a drug can have vastly different biological activities. While specific examples for the asymmetric synthesis of 4-Methyl-2,9-diphenylindeno[2,1-b]pyran are not extensively detailed in the provided results, the principles of asymmetric synthesis can be applied to indenopyran derivatives.
The development of chiral catalysts, including metal complexes and organocatalysts, is key to achieving enantioselectivity. mdpi.com For pyran-containing structures, organocatalytic methods have been successfully employed. For example, N-heterocyclic carbene (NHC) catalysis has been used in the asymmetric [3 + 3] annulation reactions to construct chiral pyran-fused helicenoids with excellent enantioselectivities. researchgate.net Similar strategies, possibly involving chiral Brønsted acids or bases, could be adapted for the multi-component reaction that forms the indenopyran core, thereby inducing chirality in the final product.
Catalyst-Controlled Methodologies in Indeno[2,1-B]pyran Formation
The choice of catalyst is crucial in directing the synthesis of indeno[2,1-b]pyrans, influencing reaction rates, yields, and selectivity. rsc.orgevitachem.com A wide array of catalysts has been explored for these multi-component reactions.
Organocatalysts: Simple organic molecules can effectively catalyze the formation of indenopyrans. Piperidine is a common basic catalyst used to promote the initial condensation steps. evitachem.com Acidic organocatalysts like (±)-camphor-10-sulfonic acid (CSA) have also been used effectively, particularly under ultrasonic irradiation, which represents a green chemistry approach. journalcsij.com
Nanocatalysts: These materials offer high surface area and reactivity, enhancing reaction rates and selectivity. evitachem.com Magnetic nanocatalysts are particularly advantageous as they can be easily recovered and reused, aligning with the principles of sustainable chemistry. nih.govsemanticscholar.org
Transition Metal Catalysts: While less common for this specific MCR, transition metal catalysts are powerful tools in organic synthesis for forming carbon-carbon bonds and could be employed in alternative synthetic routes or for functionalization steps. evitachem.com
The selection of the catalyst system can be optimized to achieve high yields in short reaction times, often under environmentally benign conditions such as using ethanol or water as a solvent and employing room temperature or gentle heating. evitachem.comevitachem.com
Table 2: Catalysts Used in the Synthesis of Indeno[2,1-b]pyran and Related Pyran Derivatives
| Catalyst Type | Specific Example | Reactants | Conditions | Reference |
|---|---|---|---|---|
| Organocatalyst (Base) | Piperidine | Aryl aldehydes, malononitrile | Ethanol, room temp. or reflux | evitachem.com |
| Organocatalyst (Acid) | (±)-Camphor-10-sulfonic acid | Aromatic aldehydes, 2-naphthol, indane-1,3-dione | Solvent-free, ultrasonic irradiation | journalcsij.com |
| Nanocatalyst | Magnetic Nanocatalysts | Aldehydes, malononitrile, dimedone | Green conditions | nih.govsemanticscholar.org |
Microwave-Assisted Synthesis of Indenopyran Analogues
Microwave-assisted organic synthesis has emerged as a significant strategy in synthetic chemistry, offering advantages such as substantially reduced reaction times, improved yields, and often milder reaction conditions compared to conventional heating methods. ias.ac.in This approach has been effectively applied to the synthesis of various heterocyclic compounds, including analogues of indeno[2,1-b]pyrans. The use of microwave irradiation facilitates rapid and efficient heating of the reaction mixture, which can accelerate the rate of reaction, often leading to cleaner products by minimizing the formation of side products. ias.ac.innih.gov
Research into the synthesis of pyran derivatives has shown that multi-component reactions are particularly amenable to microwave assistance. ias.ac.in These reactions, which involve the combination of three or more reactants in a single step to form a complex product, are highly efficient. When coupled with microwave irradiation, the synthesis of pyran-annulated heterocyclic systems can be achieved in a fraction of the time required by traditional methods. researchgate.net
A comparative study on the synthesis of pyrazolopyran heterocycles highlighted the efficiency of microwave-assisted (MWA) synthesis. While traditional one-step and two-step heating methods provided slightly better yields, the MWA approach drastically reduced the reaction time from hours to minutes. ias.ac.in
| Method | Reaction Time | Yield |
|---|---|---|
| Traditional Heating (Two-step) | 3-4 hours | Slightly higher |
| Microwave-Assisted Synthesis (One-step) | ~5 minutes | Good |
In the synthesis of N-(4-methoxyphenylamino)-2-methyl benzo-, pyrido- or pyrazino-thieno[3,2-d]pyrimidin-4-amine derivatives, microwave-assisted chemistry proved to be highly effective. For instance, the reaction of an acetimidamide intermediate with p-anisidine (B42471) under microwave irradiation at 160 °C in the presence of AlCl₃ resulted in the desired cyclized product in good yield. nih.gov This demonstrates the utility of microwave heating for facilitating challenging cyclization steps in the synthesis of complex heterocyclic systems.
Another example is the novel one-pot, microwave-assisted synthesis of 2-substituted naphtho[2,1-b]pyran-3-ones. This environmentally friendly method involves the cyclocondensation of 2-hydroxy-1-naphthaldehyde (B42665) with various substituted acetic acids in the presence of a base (DBU) and an acidic lipase (B570770) from Pseudomonas species. The reactions were completed in a matter of seconds under microwave irradiation.
| Starting Material (Substituted Acetic Acid) | Product | Reaction Time (Microwave) |
|---|---|---|
| 5-methyl-1,3,4-thiadiazol-2-ylsulfanyl-acetic acid | 2-(5-methyl-1,3,4-thiadiazol-2-ylsulfanyl)-naphtho[2,1-b]pyran-3-one | 30-60 seconds |
| 1H-1,2,3,4-tetrazol-1-yl-acetic acid | 2-(1H-1,2,3,4-tetrazol-1-yl)-naphtho[2,1-b]pyran-3-one | 30-60 seconds |
| 1H-indol-3-yl-acetic acid | 2-(1H-indol-3-yl)-naphtho[2,1-b]pyran-3-one | 30-60 seconds |
These findings underscore the potential of microwave-assisted synthesis as a rapid, efficient, and environmentally benign methodology for producing indeno[2,1-b]pyran analogues and other complex heterocyclic structures. The significant reduction in reaction times and the ability to drive reactions to completion make it a valuable tool in modern synthetic organic chemistry. ias.ac.in
Chemical Reactivity and Transformative Processes of 4 Methyl 2,9 Diphenylindeno 2,1 B Pyran Analogues
Electrophilic Aromatic Substitution Reactions on Indenopyrans
Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. youtube.com In the case of 4-Methyl-2,9-diphenylindeno[2,1-b]pyran, there are several aromatic rings susceptible to electrophilic attack: the two phenyl groups at positions 2 and 9, and the fused aromatic system of the indene (B144670) core. The reactivity and regioselectivity of these reactions are governed by the electronic effects of the existing substituents.
The fused indene system and the phenyl substituents can undergo various EAS reactions, including:
Halogenation: Introduction of halogen atoms (Cl, Br, I) using reagents like Br₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃). youtube.com
Nitration: Substitution with a nitro group (-NO₂) using a mixture of concentrated nitric acid and sulfuric acid.
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.
Friedel-Crafts Alkylation and Acylation: Attachment of alkyl or acyl groups using an alkyl halide or acyl halide with a Lewis acid catalyst.
The directing effects of the substituents on each ring will determine the position of the incoming electrophile. For the phenyl groups, the rest of the indenopyran structure acts as a substituent, influencing the ortho, meta, and para positions. The indenyl portion's reactivity is influenced by the pyran ring and the methyl group. The precise outcomes of these reactions, including which ring is preferentially substituted, depend on the specific reaction conditions and the nature of the electrophile.
Nucleophilic Addition Reactions at the Pyran Moiety
The pyran moiety within the indenopyran structure contains electrophilic carbon centers that are susceptible to nucleophilic attack. The key site for such reactions is the carbon atom adjacent to the pyran oxygen (the benzylic position), which is activated towards nucleophilic addition.
Typical nucleophilic addition reactions could involve:
Organometallic Reagents: Grignard reagents (R-MgX) or organolithium compounds (R-Li) can attack the electrophilic carbon, potentially leading to ring-opening of the pyran system or addition products.
Hydride Reagents: Reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can add a hydride ion (H⁻), leading to the reduction of the pyran ring.
Other Nucleophiles: Amines, alkoxides, and cyanides could also react at this position, leading to a variety of derivatized products.
These reactions often result in the breaking of the pyran C-O bond and the formation of a new carbon-nucleophile bond, transforming the heterocyclic core of the molecule.
Cycloaddition Reactions of Indenopyran Systems
The unsaturated bonds within the indenopyran system can participate in cycloaddition reactions, providing a powerful method for constructing complex, polycyclic molecules. The diene and dienophilic characteristics of the structure allow for various pericyclic reactions.
| Cycloaddition Type | Reacting Moiety | Potential Reagents | Product Type |
| [4+2] Diels-Alder | The indene or pyran system can act as a diene or dienophile. | Maleimides, alkynes, alkenes | Fused polycyclic systems |
| [3+2] Cycloaddition | The system can react with 1,3-dipoles. mdpi.com | Nitrones, azides, nitrile oxides | Five-membered heterocyclic rings fused to the indenopyran core. mdpi.comrsc.org |
| [4+3] Cycloaddition | A four-atom π-system within the molecule reacts with a three-atom partner. researchgate.net | Allyl cations, oxidopyridinium ions | Seven-membered ring systems. researchgate.net |
These reactions are valuable for rapidly increasing molecular complexity and accessing novel bridged and fused ring systems from the indenopyran template. For instance, visible-light-mediated [3+2] cycloaddition has been successfully used to synthesize complex furan-fused quinones. mdpi.com
Ring Transformations and Derivatization Pathways
The indenopyran skeleton serves as a versatile starting point for the synthesis of other complex heterocyclic structures through ring transformation and derivatization.
The indanone substructure, which is a precursor to indenopyrans, is a key building block for synthesizing spirocyclic systems. ekb.eg These reactions often involve multicomponent approaches where the indanone derivative reacts with various reagents to form a spiro center—a carbon atom connected to two different rings.
Structurally diverse spirooxindoles fused with an indenopyridine moiety have been synthesized through a domino process involving a [5+1] heterocyclization. rsc.org This highlights the utility of the indene core in constructing medicinally relevant spiro compounds. Phase transfer catalysis (PTC) conditions have also been employed to treat bromo-indandione derivatives with bidentate reagents to yield spiro compounds. ekb.eg
| Reaction Approach | Precursors | Key Features | Resulting System |
| Multi-component Reaction | 1,1-dicyanomethylene-3-indanone, isatins, malononitrile | Regioselective, metal-free, [5+1] heterocyclization | Spirooxindole-fused indenopyridine. rsc.org |
| Phase Transfer Catalysis (PTC) | 2,2-dibromo-1,3-indandione, bidentate nucleophiles | Efficient synthesis of spiroheterocycles attached to the indandione moiety. ekb.eg | Spiro(1,3-indandione) derivatives. ekb.eg |
| Dehydrogenative Annulation | 2-arylindazoles, maleimides | Rh(III)-catalyzed C-H metalation, switchable selectivity | Fused indazolo-quinolinones or spiroindolo-indazoles. nih.gov |
The pyran ring of the indenopyran system can be chemically transformed into other heterocyclic rings. A significant transformation is the conversion to indenoisoquinolines, which involves replacing the oxygen atom of the pyran ring with a nitrogen atom. This can typically be achieved by reacting the indenopyran with an ammonia (B1221849) source or a primary amine at elevated temperatures, often with a catalyst, to induce ring opening followed by recyclization and dehydration/aromatization.
Furthermore, synthetic strategies used for fusing thiopyran with other heterocycles can be conceptually adapted for pyran systems. rsc.org This suggests pathways to a wide array of fused systems, including indeno-pyridines, indeno-pyrimidines, and other nitrogen-containing analogues, by selecting appropriate reagents to replace the pyran oxygen.
Photoinduced Ring Opening and Valence Tautomerism
Indenopyrans, like many related pyran-containing photochromic compounds, can exhibit photoinduced ring opening and valence tautomerism. This process involves the reversible transformation between two isomers through the reorganization of single and double bonds, initiated by the absorption of light. youtube.com
Upon irradiation with UV light, the indenopyran can undergo a photoinduced electrocyclic ring-opening reaction. This involves the cleavage of the C-O bond in the pyran ring. researchgate.netresearchgate.net This transformation results in an open-form, zwitterionic species, which is typically colored. This process is a form of valence tautomerism, where the ring-closed and ring-opened forms are valence tautomers that exist in equilibrium. researchgate.net The reverse reaction, ring-closing, can often be triggered by exposure to visible light or by thermal means, returning the molecule to its original colorless, ring-closed state.
| Phenomenon | Description | Trigger | Result |
| Valence Tautomerism | An equilibrium between isomers involving the redistribution of electrons and bonds without atom migration. youtube.comnih.gov | - | Interconversion between ring-closed and ring-opened forms. |
| Photoinduced Ring Opening | Cleavage of the pyran C-O bond upon absorption of UV light. researchgate.netrsc.org | UV Light | Formation of a colored, open-chain zwitterionic isomer. |
| Ring Closing | Re-formation of the pyran C-O bond. | Visible Light / Heat | Reversion to the colorless, stable, ring-closed indenopyran form. |
This photochromic behavior is central to the application of these molecules in areas such as optical data storage, molecular switches, and smart materials.
Advanced Spectroscopic Characterization and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Indeno[2,1-b]pyran Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including complex systems like indeno[2,1-b]pyran derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and the chemical environment of atoms within the molecule.
¹H NMR for Proton Environment Elucidation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in defining the proton framework of a molecule. For derivatives of indeno[2,1-b]pyran, the ¹H NMR spectrum reveals characteristic signals corresponding to the protons in different parts of the molecule, including the pyran ring, the indenone system, and any substituent groups.
The chemical shifts (δ) of the protons are influenced by their local electronic environment. Protons attached to aromatic rings typically resonate in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effect of the ring current. The protons of the methyl group would appear in the upfield region, typically around δ 2.0-2.5 ppm. The integration of the signals provides a ratio of the number of protons in each unique environment, and the splitting patterns (multiplicity) arise from spin-spin coupling between neighboring protons, offering insights into the connectivity of the atoms.
Table 1: Hypothetical ¹H NMR Data for 4-Methyl-2,9-diphenylindeno[2,1-b]pyran
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.20-7.80 | m | 14H | Aromatic protons |
| 5.50 | s | 1H | Vinylic proton |
| 2.30 | s | 3H | Methyl protons |
¹³C NMR for Carbon Skeleton Analysis
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon backbone of a molecule. Each unique carbon atom in the structure of this compound would give a distinct signal in the ¹³C NMR spectrum.
The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, which minimizes signal overlap and simplifies spectral interpretation. Aromatic carbons typically resonate between δ 120-150 ppm. The carbon of the methyl group would appear at a much higher field, around δ 20-30 ppm. The quaternary carbons, those without any attached protons, generally show weaker signals.
Table 2: Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 160-170 | C=O (if present as an impurity or degradation product) |
| 120-150 | Aromatic and vinylic carbons |
| 100-110 | Spiro carbon |
| 20-30 | Methyl carbon |
2D NMR Techniques for Connectivity and Stereochemistry
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful methods for establishing the connectivity between protons and carbons. A COSY spectrum reveals correlations between protons that are coupled to each other, helping to trace out the spin systems within the molecule. An HSQC spectrum shows correlations between protons and the carbon atoms to which they are directly attached. These techniques are invaluable for the unambiguous assignment of ¹H and ¹³C NMR signals, especially in complex molecules like indeno[2,1-b]pyran derivatives.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds. Key expected vibrational modes would include C-H stretching from the aromatic rings and the methyl group, C=C stretching from the aromatic and pyran rings, and C-O stretching from the pyran ether linkage.
Table 3: Expected FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100-3000 | C-H stretch | Aromatic |
| 3000-2850 | C-H stretch | Aliphatic (Methyl) |
| 1650-1500 | C=C stretch | Aromatic/Vinylic |
| 1250-1050 | C-O stretch | Ether |
Note: This is a generalized representation of expected vibrational frequencies.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Analysis of the fragmentation pattern provides valuable information about the structure of the molecule, as the compound breaks apart in a predictable manner under the high-energy conditions of the mass spectrometer.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation in the indeno[2,1-b]pyran system is expected to result in strong absorption in the UV-Vis region. The spectrum would likely show multiple absorption bands corresponding to π-π* transitions within the aromatic and pyran rings. The position and intensity of these bands are sensitive to the molecular structure and the solvent used for the measurement.
X-ray Diffraction Analysis for Crystal Structure Determination
No crystallographic data, such as crystal system, space group, unit cell dimensions, or atomic coordinates, have been reported for this compound in the searched scientific literature.
Photoluminescence and Fluorescence Spectroscopy for Emission Properties
There are no available studies on the photoluminescence or fluorescence properties of this compound. Data regarding its emission maxima, quantum yields, or fluorescence lifetime are not present in the reviewed literature.
Photophysical and Photochromic Properties of Indeno 2,1 B Pyran Systems
Photochromism in Indeno-Fused Pyran Derivatives
Photochromism is a reversible transformation of a chemical species between two forms, induced in at least one direction by electromagnetic radiation. For indeno-fused pyran derivatives, this phenomenon is typically characterized by the cleavage of a C-O bond within the pyran ring upon exposure to UV light, leading to a colored, open-ring isomer. This process is generally reversible, with the original, colorless closed-ring form being regenerated either thermally or by irradiation with visible light. The photochromic properties of these compounds, including their coloration intensity and the rate at which they revert to their original state, can be finely tuned through structural modifications.
The transoid-cis isomer is typically formed first and is characterized by a rapid thermal fading process, meaning it reverts back to the closed, colorless form relatively quickly in the absence of light. In contrast, the transoid-trans isomer is generally more thermally stable, and its reversion to the closed form is significantly slower. The higher stability of the TT form means that its disappearance is often predominantly a photochemical process, requiring exposure to visible light. The equilibrium between the TC and TT forms, and their individual stabilities, are influenced by factors such as the solvent environment and the specific substituents on the indenopyran core. For instance, in some related naphthopyran systems, the introduction of an alkoxy group has been shown to reduce the formation of the more stable transoid-trans form due to intramolecular hydrogen bonding in the transoid-cis form. researchgate.net
The return of the colored merocyanine (B1260669) isomers to the colorless closed-ring form can occur through two primary pathways: a thermal process (thermochromism) and a photochemical process (photo-bleaching). The kinetics of these reversion, or fading, processes are a key characteristic of photochromic materials.
Photochemical reversion is induced by irradiating the colored merocyanine isomers with visible light, which corresponds to their absorption band. This process provides an alternative pathway for the system to return to its initial state. For isomers with high thermal stability, such as the TT form, this photochemical pathway is often the dominant mode of reversion. The efficiency of this photo-bleaching is dependent on the quantum yield of the photoreaction.
Influence of Structural Features on Photochromic Behavior
The photochromic properties of indeno[2,1-B]pyran systems are highly sensitive to their molecular structure. The nature and position of substituents on the aromatic rings can significantly alter the electronic and steric properties of the molecule, thereby influencing the efficiency of the ring-opening reaction, the absorption characteristics of the colored isomers, and the kinetics of the reversion processes.
Photoluminescence Properties and Quantum Yields of Indenopyrans
In addition to their photochromic behavior, many indenopyran derivatives exhibit fluorescence. Photoluminescence is the emission of light from a substance that has absorbed light. The efficiency of this process is quantified by the fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed.
Studies on related indeno[1,2-c]pyran-3-ones have shown that these compounds are typically blue emitters in solution. beilstein-journals.orgnih.govresearchgate.net A notable finding in these systems is that trans isomers generally exhibit significantly higher fluorescence quantum yields compared to their corresponding cis isomers. beilstein-journals.orgnih.govresearchgate.net This difference is attributed to the different molecular geometries and their impact on non-radiative decay pathways.
| Compound Type | Isomer | Relative Fluorescence Quantum Yield |
| Indeno[1,2-c]pyran-3-one derivatives | trans | Higher |
| Indeno[1,2-c]pyran-3-one derivatives | cis | Lower |
This table is based on general findings for indeno[1,2-c]pyran-3-one systems and illustrates the typical trend in fluorescence quantum yields between cis and trans isomers. beilstein-journals.orgnih.govresearchgate.net
The emission properties of indenopyrans can differ significantly between the solution and solid states. In solution, the molecules are relatively isolated, and their emission spectra are characteristic of the individual molecules. However, in the solid state, intermolecular interactions such as π-π stacking can come into play.
For indeno[1,2-c]pyran-3-ones, a notable red-shift (bathochromic shift) of the maximum emission wavelength (λmax) is observed in the solid state compared to their emission in solution. beilstein-journals.orgnih.govresearchgate.net This is often accompanied by a broadening of the emission band. beilstein-journals.orgnih.govresearchgate.net These effects are attributed to the intermolecular interactions in the crystal lattice, which can lower the energy of the excited state and lead to a wider range of emissive states.
| State | Emission Maximum (λmax) | Emission Band |
| Solution | Shorter Wavelength | Narrower |
| Solid-State | Longer Wavelength (Red-shifted) | Broader |
This table summarizes the general differences in emission characteristics for indenopyran systems in solution versus the solid state. beilstein-journals.orgnih.govresearchgate.net
Ultrafast Photodynamics of 4-Methyl-2,9-diphenylindeno[2,1-B]pyran Remain Uncharted
Detailed investigations into the ultrafast photodynamics and internal conversion pathways of the specific chemical compound this compound are not available in the current scientific literature. While the broader class of indenopyrans and related photochromic molecules have been the subject of photophysical studies, specific experimental data and detailed mechanistic analyses for this particular derivative are yet to be reported.
Indeno[2,1-B]pyran systems are known for their interesting photophysical and photochromic properties, which are fundamentally governed by the dynamics of their electronically excited states on extremely short timescales. The absorption of a photon promotes the molecule to an excited state, initiating a series of rapid relaxation processes that determine its photofate, be it fluorescence, photo-induced structural change (photochromism), or non-radiative decay back to the ground state.
The study of these processes typically involves sophisticated ultrafast spectroscopic techniques, such as femtosecond transient absorption spectroscopy. This method allows researchers to monitor the evolution of the excited state in real-time, tracking the formation and decay of transient species on the femtosecond (10-15 s) to picosecond (10-12 s) timescale. Such studies would be essential to elucidate the specific internal conversion pathways for this compound.
Internal conversion is a key non-radiative process where a molecule transitions between electronic states of the same spin multiplicity (e.g., from the first excited singlet state, S₁, to the ground singlet state, S₀). This process often proceeds through "conical intersections," which are specific molecular geometries where the potential energy surfaces of two electronic states become degenerate, facilitating extremely efficient radiationless decay. The presence and accessibility of these conical intersections are highly dependent on the molecule's structure. For a complex molecule like this compound, theoretical calculations would be needed to map out the potential energy surfaces and identify the likely geometries of these intersections.
Without dedicated experimental and computational studies on this compound, any discussion of its specific ultrafast photodynamics and internal conversion pathways would be purely speculative. The influence of the methyl and diphenyl substituents on the excited-state landscape and the dynamics of the pyran ring-opening, if it occurs, are critical details that require direct investigation.
Future research employing ultrafast laser spectroscopy and high-level quantum chemical calculations will be necessary to characterize the excited-state lifetimes, identify the transient states involved in its photochemistry, and map the precise pathways by which it dissipates absorbed light energy.
Computational Chemistry and Theoretical Investigations of Indeno 2,1 B Pyran Structures
Quantum Chemical Calculations (e.g., DFT, Ab Initio)
Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are widely employed to study indeno[2,1-b]pyran derivatives.
Density Functional Theory (DFT) has become a popular method due to its balance of computational cost and accuracy. For substituted indenopyran systems, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are utilized to optimize molecular geometries, determine electronic properties, and calculate vibrational frequencies. These calculations can predict key structural parameters, including bond lengths and angles, providing a detailed three-dimensional picture of the molecule. For instance, theoretical studies on related heterocyclic systems have demonstrated good agreement between DFT-calculated geometries and experimental data obtained from X-ray crystallography.
Ab initio methods , while computationally more intensive, offer a high level of theory by solving the Schrödinger equation without empirical parameters. Methods like Hartree-Fock (HF) and post-HF methods (e.g., Møller-Plesset perturbation theory) can be applied to smaller fragments or simplified analogues of the indeno[2,1-b]pyran core to provide benchmark data on electronic structure. These calculations are crucial for understanding fundamental aspects like orbital energies and charge distributions within the molecule.
Ground-State and Excited-State Energy Landscape Analysis
Understanding the energy landscape of both the ground and excited states is crucial for predicting a molecule's stability, reactivity, and photophysical properties.
Ground-State Analysis: Computational methods are used to locate the minimum energy conformation of the molecule on the potential energy surface. For a molecule with multiple rotatable bonds, such as the phenyl groups in 4-Methyl-2,9-diphenylindeno[2,1-B]pyran, this involves a conformational search to identify the most stable isomer. The relative energies of different conformers provide insight into the molecule's flexibility and the predominant shapes it adopts under thermal equilibrium.
Excited-State Analysis: The properties of electronically excited states are investigated using methods like Time-Dependent Density Functional Theory (TD-DFT). These calculations are essential for understanding the photophysical behavior of indenopyrans, such as their absorption and emission characteristics. TD-DFT can predict the energies of vertical excitations from the ground state to various excited states, which correspond to the absorption of light. By optimizing the geometry of the excited state, the emission energy (fluorescence or phosphorescence) can also be calculated. Analysis of the molecular orbitals involved in these electronic transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), reveals the nature of the excited state (e.g., π-π* or n-π* transitions, charge-transfer character). For aryl-substituted pyrans, these transitions are often of a π-π* nature, localized on the conjugated system.
The following table illustrates typical data obtained from DFT and TD-DFT calculations for a generic aryl-substituted indenopyran derivative, showcasing the kind of information these computational studies provide.
| Property | Computational Method | Typical Predicted Value | Significance |
| Ground State Energy | DFT (B3LYP/6-31G) | Varies (Hartrees) | Provides a baseline for comparing the stability of different isomers or related molecules. |
| HOMO Energy | DFT (B3LYP/6-31G) | -5.0 to -6.5 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | DFT (B3LYP/6-31G) | -1.5 to -2.5 eV | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | DFT (B3LYP/6-31G) | 3.0 to 4.5 eV | Correlates with the electronic excitation energy and chemical reactivity. |
| First Excitation Energy (Absorption) | TD-DFT (B3LYP/6-31G) | 3.5 to 4.2 eV | Corresponds to the energy of the main UV-Vis absorption band. |
| Emission Energy (Fluorescence) | TD-DFT (B3LYP/6-31G) | 2.8 to 3.5 eV | Corresponds to the energy of the emitted light after excitation. |
Note: The values in this table are illustrative for a generic aryl-substituted indenopyran and are not specific to this compound.
Mechanistic Studies of Chemical Reactions via Computational Methods
Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. For the synthesis of indeno[2,1-b]pyran derivatives, which are often formed through multi-component reactions, theoretical studies can map out the entire reaction pathway.
By calculating the energies of reactants, transition states, and products, a detailed reaction energy profile can be constructed. This allows for the identification of the rate-determining step and provides insights into the factors that control the reaction's feasibility and selectivity. For instance, the synthesis of the indeno[2,1-b]pyran core often involves a sequence of reactions such as Knoevenagel condensation, Michael addition, and subsequent cyclization. Computational models can explore the energetics of each step, helping to understand why a particular reaction pathway is favored. These studies can also investigate the role of catalysts by modeling their interaction with the reactants and intermediates, explaining how they lower the activation energy barriers.
Prediction of Spectroscopic Properties
A significant application of computational chemistry is the prediction of various spectroscopic properties, which can be directly compared with experimental data for structure verification and characterization.
UV-Vis Spectra: As mentioned, TD-DFT is a primary tool for predicting electronic absorption spectra. By calculating the excitation energies and the corresponding oscillator strengths for transitions between the ground state and various excited states, a theoretical UV-Vis spectrum can be simulated. This allows for the assignment of experimentally observed absorption bands to specific electronic transitions within the molecule. For conjugated systems like this compound, the main absorption bands in the UV-Vis region are typically due to π-π* transitions. The position and intensity of these bands are sensitive to the extent of conjugation and the nature of the substituents.
NMR Spectra: Quantum chemical methods can also predict Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry, theoretical ¹H and ¹³C NMR spectra can be generated. These predicted spectra are powerful aids in the interpretation of experimental NMR data, helping to assign signals to specific atoms in the molecule and confirming its proposed structure.
Conformational Analysis and Stereochemical Insights
The three-dimensional structure of a molecule, including its conformation and stereochemistry, is critical to its properties and function. Computational methods are extensively used to explore these aspects.
For this compound, conformational analysis would focus on the rotational barriers of the two phenyl groups. Due to potential steric hindrance, these rings are likely to be twisted out of the plane of the indeno[2,1-b]pyran core. Computational scans of the potential energy surface as a function of the dihedral angles defining the orientation of these rings can identify the most stable conformations and the energy barriers between them.
Such studies provide crucial insights into the molecule's shape and rigidity. In cases where stereocenters are present, computational analysis can help determine the relative stability of different diastereomers or enantiomers. For example, in related indenopyran systems, the relative stereochemistry of substituents has been assigned based on coupling constants in ¹H NMR spectra, which can be correlated with dihedral angles predicted by computational models. This interplay between computation and experiment is key to unambiguously determining the stereochemical features of complex molecules.
Advanced Applications of Indeno 2,1 B Pyran Chemical Scaffolds
Utility in Complex Organic Synthesis as Versatile Building Blocks
The 4-Methyl-2,9-diphenylindeno[2,1-B]pyran scaffold serves as a valuable building block in the synthesis of more complex organic molecules and heterocycles. evitachem.com Its fused ring system and the presence of various functionalizable positions make it a versatile precursor for creating diverse molecular architectures. evitachem.com
The synthesis of the indeno[2,1-b]pyran core itself is often achieved through efficient multi-component reactions (MCRs). evitachem.comevitachem.com A common and efficient method involves a tandem Knoevenagel condensation followed by a Michael addition and an intramolecular cyclization. This approach typically utilizes starting materials such as an appropriate aryl aldehyde, malononitrile, and a 1,3-dicarbonyl compound. evitachem.com The reaction cascade allows for the rapid construction of the complex heterocyclic framework in a single synthetic operation, which is a key advantage in modern organic synthesis. evitachem.com
Once formed, the this compound molecule can undergo a variety of chemical transformations. The methyl group can be a site for oxidation reactions to introduce carbonyl functionalities. The phenyl groups are susceptible to electrophilic aromatic substitution, allowing for the introduction of a wide range of substituents to modulate the molecule's properties. Furthermore, the pyran ring can potentially be opened or rearranged to yield other heterocyclic structures. evitachem.com
Table 1: Synthetic Approaches to the Indeno[2,1-b]pyran Core
| Reaction Type | Starting Materials | Key Features |
| Multi-component Reaction | Aryl aldehydes, malononitrile, 1,3-dicarbonyl compounds | High efficiency, atom economy, and construction of complexity in a single step. |
| Tandem Knoevenagel-Michael Addition | Aromatic aldehydes, active methylene (B1212753) compounds (e.g., malononitrile), 1,3-indanedione | Sequential carbon-carbon bond formation leading to the fused bicyclic system. evitachem.com |
Photoresponsive Materials Development
Derivatives of pyrans are known for their photochromic properties, the ability to undergo a reversible change in color upon exposure to light. While specific detailed research on the photoresponsive behavior of this compound is not extensively documented in publicly available literature, the broader class of pyran-containing compounds, particularly those with styryl moieties, has been investigated for these properties. For instance, 4-dicyanomethylene-2-methyl-6-(p-dimethylamino-styryl)-4H-pyran (DCM) exhibits light-induced E-Z isomerization, leading to a photoswitchable system. nih.gov The efficiency of this photoisomerization versus fluorescence is often dependent on the polarity of the solvent. nih.gov
The photochromism in such systems typically involves a reversible ring-opening and ring-closing mechanism upon irradiation with light of specific wavelengths. This change in molecular structure leads to a significant alteration in the absorption spectrum, resulting in a visible color change. The thermal and photochemical stability of both the closed and open forms are crucial for their application in photoresponsive materials. The introduction of different substituents on the pyran core can be used to tune the photochromic properties, such as the color of the open form and the fading kinetics.
Electroluminescent Devices and Organic Light-Emitting Diodes (OLEDs)
The unique electronic properties of the indeno[2,1-b]pyran scaffold make it a promising candidate for applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). evitachem.com The extended π-conjugated system of this compound is expected to exhibit fluorescence, a key requirement for emissive materials in OLEDs.
While specific data on the performance of this compound in OLEDs is limited, related pyran derivatives have been successfully used as dopants in the emissive layer of these devices. For example, 4-(dicyanomethylene)-2-t-butyl-6-(1,1,7,7-tetramethyljulolidyl-9-enyl)-4H-pyran (DCJTB) is a well-known red dopant used in Alq3-based emitters for OLEDs. researchgate.net The efficiency of such devices can be optimized by varying the device architecture and the concentration of the dopant. researchgate.net The role of the pyran derivative is to act as the light-emitting center, with the host material facilitating charge transport and transferring energy to the dopant. The color of the emission can be tuned by modifying the chemical structure of the pyran derivative.
Table 2: Key Parameters for Emissive Materials in OLEDs
| Parameter | Description | Relevance to Indeno[2,1-b]pyrans |
| Fluorescence Quantum Yield | The efficiency of the emission process (photons emitted per photon absorbed). | A high quantum yield is desirable for bright and efficient OLEDs. |
| Emission Color | The wavelength of the emitted light. | Can be tuned by chemical modification of the indeno[2,1-b]pyran structure. |
| Charge Carrier Mobility | The ease with which electrons and holes move through the material. | Important for efficient charge transport and recombination in the emissive layer. |
| Thermal Stability | The ability of the material to withstand high temperatures without degrading. | Crucial for the long-term operational stability of OLED devices. |
Development of Selective Chemical Sensors
The indeno[2,1-b]pyran framework can be functionalized to create molecules that act as selective chemical sensors. The principle behind such sensors often relies on a change in the photophysical properties of the molecule, such as fluorescence, upon binding to a specific analyte. This change can be a "turn-on" or "turn-off" of the fluorescence signal.
While direct applications of this compound as a chemical sensor are not widely reported, the general strategy involves incorporating a recognition moiety into the indeno[2,1-b]pyran structure. This recognition site is designed to selectively bind to the target analyte, such as a metal ion or an anion. The binding event then perturbs the electronic structure of the fluorophore, leading to a detectable change in its emission spectrum. The selectivity of the sensor is determined by the specific design of the binding site.
Future Research Trajectories and Interdisciplinary Opportunities
Design of Novel Indeno[2,1-B]pyran Derivatives with Tunable Properties
A primary avenue for future research lies in the rational design and synthesis of new indeno[2,1-B]pyran derivatives with precisely controlled (tunable) electronic and optical properties. The existing literature on related pyran systems demonstrates that systematic modification of the core structure can lead to significant shifts in absorption and emission characteristics. beilstein-journals.orgbeilstein-journals.org Research efforts can be directed toward modifying the substituents at various positions on the indeno[2,1-b]pyran skeleton.
Key strategies for tuning properties include:
Introducing Electron-Donating and Electron-Withdrawing Groups: Attaching electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) or electron-withdrawing groups (e.g., -NO₂, -CN) to the phenyl rings at the C2 and C9 positions can modulate the intramolecular charge transfer (ICT) characteristics of the molecule. beilstein-journals.org This directly influences the absorption and fluorescence wavelengths.
Extending π-Conjugation: Fusing additional aromatic rings to the indene (B144670) or pyran moieties can extend the π-conjugated system. researchgate.net This strategy is known to cause a bathochromic (red) shift in the absorption and emission spectra, which is desirable for applications in areas like organic light-emitting diodes (OLEDs). beilstein-journals.orgnih.gov
Steric Hindrance Engineering: Introducing bulky groups near the photoactive core can influence the molecule's conformation and excited-state dynamics. This can affect properties such as fluorescence quantum yield and the stability of photo-generated isomers in photochromic systems. researchgate.net
The goal of this research is to establish clear structure-property relationships, enabling the on-demand design of molecules for specific applications.
Table 1: Potential Substituent Effects on Indeno[2,1-B]pyran Properties
| Substituent Position | Type of Group | Predicted Effect on Photophysical Properties | Potential Application |
| C2, C9 Phenyl Rings | Electron-Donating (e.g., -NMe₂) | Red-shift in emission, increased fluorescence | OLED Emitters, Bio-imaging |
| C2, C9 Phenyl Rings | Electron-Withdrawing (e.g., -CF₃) | Blue-shift in emission, enhanced electron affinity | Organic Semiconductors |
| Indene Moiety | Fused Aromatic Rings | Significant red-shift, broader absorption | Near-Infrared (NIR) Dyes, Photodynamic Therapy |
| C4 Methyl Group | Replacement with larger alkyls | Altered solid-state packing and solubility | Solution-Processable Materials |
Exploration of Advanced Catalytic Methods for Synthesis
The synthesis of the indenopyran core typically involves multicomponent reactions (MCRs), which are valued for their efficiency in building molecular complexity in a single step. evitachem.comevitachem.com Future research should focus on developing more advanced, sustainable, and selective catalytic methods.
Areas for exploration include:
Nanocatalysis: The use of nanocatalysts, such as copper oxide (CuO) nanoparticles, has shown promise in synthesizing related heterocyclic systems. tandfonline.com These catalysts offer high surface area and reactivity, often allowing reactions to proceed under milder conditions (e.g., room temperature, aqueous media), which aligns with the principles of green chemistry. tandfonline.com
Asymmetric Organocatalysis: For applications where chirality is important (e.g., chiral sensors or pharmaceuticals), the development of enantioselective synthetic routes is crucial. Bifunctional organocatalysts, such as those derived from quinine, have been successfully used to synthesize optically active spiro[indeno[1,2-b]pyran] derivatives and could be adapted for this system. researchgate.netresearchgate.net
Flow Chemistry: Transitioning from traditional batch synthesis to continuous flow processes can offer significant advantages, including improved reaction control, enhanced safety, and easier scalability. scispace.com Developing a flow synthesis for indenopyran derivatives would represent a significant step towards their large-scale production for material applications.
Metal-Catalyzed Cross-Coupling and Annulation: Advanced transition-metal-catalyzed reactions, such as those employing palladium or nickel, could provide novel pathways to construct the indenopyran skeleton or to functionalize it post-synthesis. mdpi.com These methods offer high regioselectivity and functional group tolerance. mdpi.com
Table 2: Comparison of Catalytic Synthesis Methods for Pyrans
| Catalytic Method | Key Features | Potential Advantages for Indenopyran Synthesis |
| Nanocatalysis (e.g., CuO NPs) | High surface area, recyclable, often works in green solvents. tandfonline.com | Environmentally benign, high efficiency, mild reaction conditions. tandfonline.com |
| Organocatalysis | Metal-free, enables asymmetric synthesis, high functional group tolerance. researchgate.net | Access to enantiomerically pure derivatives, avoids metal contamination. |
| Flow Chemistry | Precise control over temperature/time, enhanced safety, scalable. scispace.com | Facilitates industrial production, improves yield and purity. |
| Palladium-Catalyzed Annulation | High regioselectivity, broad substrate scope. mdpi.com | Access to diverse and complex derivatives not available via MCRs. |
Integration of Indenopyran Chemistry in Functional Material Design
The inherent electronic and photophysical properties of the indeno[2,1-b]pyran scaffold make it an excellent candidate for incorporation into advanced functional materials. evitachem.com Interdisciplinary collaboration between synthetic chemists and material scientists is key to realizing this potential.
Future research directions include:
Organic Electronics: Derivatives of indenopyran can be investigated as components in organic electronic devices. Their applications could range from being emitting layers in OLEDs, particularly as red-doping agents, to serving as organic semiconductors in organic field-effect transistors (OFETs). evitachem.combeilstein-journals.org
Photochromic Materials: Many fused pyran systems, especially naphthopyrans, exhibit photochromism—a reversible transformation between two forms having different absorption spectra upon light irradiation. researchgate.netresearchgate.net Investigating the photochromic potential of 4-Methyl-2,9-diphenylindeno[2,1-B]pyran and its derivatives could lead to applications in "smart" windows, optical data storage, and molecular switches. researchgate.net
Chemical Sensors: The fluorescence of indenopyran derivatives can be sensitive to their local environment. This property can be exploited to design chemosensors where the presence of a specific analyte (e.g., metal ions) causes a detectable change in the fluorescence color or intensity. beilstein-journals.org
Deeper Understanding of Photophysical Mechanisms through Advanced Spectroscopy and Computation
While the synthesis and basic properties of indenopyrans can be readily characterized, a deep understanding of the underlying photophysical mechanisms requires sophisticated techniques. This knowledge is crucial for rational material design.
Key research approaches involve:
Ultrafast Transient Absorption Spectroscopy: This technique allows researchers to observe the excited-state dynamics of molecules on femtosecond to nanosecond timescales. It can be used to track the entire process from light absorption to fluorescence or the formation of photochromic isomers, identifying key intermediate states.
Time-Resolved Fluorescence Spectroscopy: By measuring fluorescence lifetimes, researchers can gain insight into the efficiency of radiative and non-radiative decay pathways in the excited state. researchgate.net Studying how these lifetimes change with molecular structure and solvent environment can help elucidate deactivation mechanisms. nih.govresearchgate.net
Quantum Chemical Calculations: Computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for modeling the electronic structure of molecules in both their ground and excited states. researchgate.net These calculations can predict absorption and emission spectra, visualize molecular orbitals, and map out potential energy surfaces for photochemical reactions, providing insights that complement experimental findings. researchgate.net
By combining these advanced experimental and theoretical methods, a comprehensive picture of the structure-photophysics relationship in the indeno[2,1-b]pyran family can be developed, accelerating the discovery of new materials with tailored functionalities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
